molecular formula C22H36N2O B8530696 1-[6-(Nonyloxy)-2,3-dihydro-1H-inden-1-YL]piperazine CAS No. 185678-65-3

1-[6-(Nonyloxy)-2,3-dihydro-1H-inden-1-YL]piperazine

Cat. No. B8530696
M. Wt: 344.5 g/mol
InChI Key: HXOVERBFXNBKOI-UHFFFAOYSA-N
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Patent
US05780470

Procedure details

Piperazine (4.4 g, 51 mmol), 6-(1-nonyloxy)indan-1-one (1.4 g, 5.1 mmol), titanium(IV) isopropoxide (2.5 ml. 7.5 mmol) and sodium borohydride (1.8 g, 47 mmol) were reacted by Method B to give the product (1.6 g, 91.2%, mp: 138°-144° C.). Calcd for C22H36N2 O.C4H4O4.0.4H2O: C, 66.75%; H, 8.79%; N, 5.99%. Found: C, 66.76%; H, 8.71%; N, 5.90%.
Quantity
4.4 g
Type
reactant
Reaction Step One
Name
6-(1-nonyloxy)indan-1-one
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
catalyst
Reaction Step One
Yield
91.2%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.[CH2:7]([O:16][C:17]1[CH:25]=[C:24]2[C:20]([CH2:21][CH2:22][C:23]2=O)=[CH:19][CH:18]=1)[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15].[BH4-].[Na+]>CC(C)[O-].[Ti+4].CC(C)[O-].CC(C)[O-].CC(C)[O-]>[CH2:7]([O:16][C:17]1[CH:25]=[C:24]2[C:20]([CH2:21][CH2:22][CH:23]2[N:1]2[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]2)=[CH:19][CH:18]=1)[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15] |f:2.3,4.5.6.7.8|

Inputs

Step One
Name
Quantity
4.4 g
Type
reactant
Smiles
N1CCNCC1
Name
6-(1-nonyloxy)indan-1-one
Quantity
1.4 g
Type
reactant
Smiles
C(CCCCCCCC)OC1=CC=C2CCC(C2=C1)=O
Name
Quantity
1.8 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
2.5 mL
Type
catalyst
Smiles
CC([O-])C.[Ti+4].CC([O-])C.CC([O-])C.CC([O-])C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCC)OC1=CC=C2CCC(C2=C1)N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: PERCENTYIELD 91.2%
YIELD: CALCULATEDPERCENTYIELD 91.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.